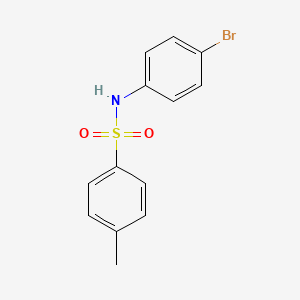

N-(4-Bromophenyl)-4-methylbenzenesulfonamide

Vue d'ensemble

Description

N-(4-Bromophenyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a sulfonamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom on the aromatic ring undergoes nucleophilic substitution under specific conditions. Key examples include:

Nickel-Catalyzed Cross-Coupling

-

Reagents/Conditions : NiCl₂·glyme, Zn powder, DMPU solvent, pyridine (0.053 equiv), 60°C under N₂ .

-

Products : Alkylated derivatives via coupling with alkyl halides (e.g., ethyl 4-bromobutyrate).

Friedel-Crafts Acylation

-

Reagents/Conditions : AlCl₃ catalyst, aromatic hydrocarbons (e.g., benzene, toluene) at room temperature .

-

Products : N-(1-aryl-3-methyl-1-oxobutan-2-yl)-4-[(4-bromophenyl)sulfonyl]benzamides .

Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

-

Reagents/Conditions : Pd(PPh₃)₄, boronic acids, K₂CO₃, dioxane/water (4:1), 80°C .

-

Products : Biaryl sulfonamide derivatives.

Oxidative Bicyclization

-

Reagents/Conditions : Electrochemical methods using carbon electrodes, phosphate buffer (pH 2)/acetonitrile .

Oxidation and Reduction

The sulfonamide group participates in redox transformations:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Oxidation | CrO₃ in acetic acid | Sulfonic acid derivatives | 85–90% | |

| Reduction | NaBH₄/LiAlH₄ in THF | Amine intermediates | 70–80% |

Cyclization Reactions

Intramolecular cyclizations form heterocyclic structures:

Oxazolone Formation

-

Reagents/Conditions : Ethyl chloroformate, 4-methylmorpholine, room temperature .

-

Products : 2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one .

Zinc-Catalyzed Cycloaddition

Functional Group Transformations

Schotten-Baumann Acylation

-

Reagents/Conditions : L-valine, dichloromethane, room temperature .

-

Products : 2-{4-[(4-Bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid .

Chlorination

Stability and Reactivity Trends

Applications De Recherche Scientifique

Scientific Research Applications

- Medicinal Chemistry N-(4-Bromophenyl)-4-methylbenzenesulfonamide serves as a building block in synthesizing pharmaceutical compounds with potential antimicrobial and anticancer activities. For example, it can be transformed into compounds like 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone and 5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone, which are evaluated for their inhibitory effect against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities, as well as antioxidant effects . The presence of a bromine atom in the structure can enhance the potential antimicrobial effect .

- Materials Science This compound can be employed in developing advanced materials like polymers and nanomaterials, owing to its unique structural properties.

- Biological Studies this compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.

Antimicrobial Action

This compound has been studied for its antimicrobial action. It interacts with its targets, leading to an antimicrobial effect. The compound belongs to n-acyl-α-amino acids, 4h-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes. Its lipophilic character, indicated by the clogp value, may influence its bioavailability. The result of its action is the inhibition of growth in certain bacterial and fungal strains.

Chemical Reactions

This compound can undergo various chemical reactions:

- Substitution Reactions The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

- Oxidation and Reduction The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

- Coupling Reactions The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Related Compounds

Examples of similar compounds include:

- N-(4-Bromophenyl)-4-methylbenzenesulfonyl chloride

- N-(4-Bromophenyl)-4-methylbenzenesulfonyl hydrazide

- N-(4-Bromophenyl)-4-methylbenzenesulfonyl amide

Mécanisme D'action

The mechanism of action of N-(4-Bromophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromophenyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-Bromophenyl)-4-methylbenzenesulfonyl chloride

- N-(4-Bromophenyl)-4-methylbenzenesulfonyl hydrazide

- N-(4-Bromophenyl)-4-methylbenzenesulfonyl amide

Uniqueness

N-(4-Bromophenyl)-4-methylbenzenesulfonamide is unique due to its specific combination of a bromophenyl group and a sulfonamide moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Activité Biologique

N-(4-Bromophenyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological significance, synthesis, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is synthesized through a nickel-catalyzed cross-coupling reaction involving aryl halides and alkyl halides. The synthesis typically yields a white solid with high purity, confirmed through various spectroscopic techniques such as NMR and IR . Its molecular formula is C13H12BrN1O2S1, indicating the presence of a bromine atom which may enhance its biological properties .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The compound demonstrated bacteriostatic effects at concentrations lower than those causing hemolysis in blood, indicating selective action against bacterial cells .

Anticancer Activity

In vitro studies have shown that this compound has promising anticancer activity, particularly against human breast cancer cell lines such as MCF-7.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 5.0 |

| HeLa | 10.0 |

| HCT-116 | 15.0 |

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of apoptotic pathways .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the compound against clinical strains of Staphylococcus aureus and found that it inhibited biofilm formation effectively at concentrations as low as 2 µg/mL. This suggests potential applications in treating biofilm-associated infections .

- Antioxidant Properties : In addition to its antimicrobial and anticancer activities, this compound has been assessed for its antioxidant capacity using DPPH and ABTS assays. Results indicated moderate antioxidant activity compared to standard antioxidants like ascorbic acid .

- Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression and bacterial resistance mechanisms. These studies suggest that the bromine substituent plays a crucial role in enhancing binding affinity .

Propriétés

IUPAC Name |

N-(4-bromophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBFVUXANOZLHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50954509 | |

| Record name | N-(4-Bromophenyl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32857-48-0 | |

| Record name | p-Toluenesulfonanilide, 4'-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032857480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC105627 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Bromophenyl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.